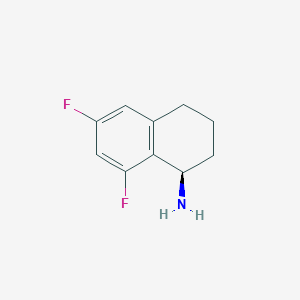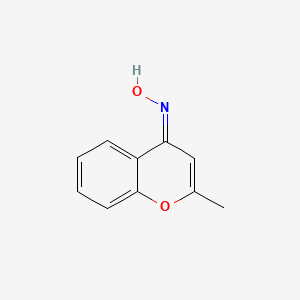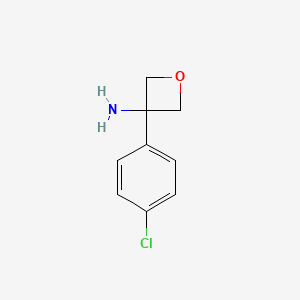
3-(4-Chlorophenyl)-3-oxetanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-3-oxetanamine is an organic compound characterized by the presence of an oxetane ring and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-oxetanamine typically involves the formation of the oxetane ring followed by the introduction of the chlorophenyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-chlorobenzyl alcohol with an amine in the presence of a cyclizing agent can yield the desired oxetane derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-3-oxetanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxetane ring or the chlorophenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-3-oxetanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-3-oxetanamine involves its interaction with specific molecular targets. The oxetane ring and chlorophenyl group can interact with enzymes and receptors, influencing various biological pathways. These interactions can lead to changes in cellular processes, making the compound useful in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)-1,3-oxazolidine: Similar in structure but with an oxazolidine ring instead of an oxetane ring.
4-(4-Chlorophenyl)-1,3-oxazole: Contains an oxazole ring and exhibits different chemical properties.
3-(4-Chlorophenyl)-1,2,4-triazole: Features a triazole ring and is used in different applications
Uniqueness
3-(4-Chlorophenyl)-3-oxetanamine is unique due to the presence of the oxetane ring, which imparts specific chemical and physical properties. This uniqueness makes it valuable for applications that require stability and reactivity under certain conditions.
Eigenschaften
Molekularformel |
C9H10ClNO |
|---|---|
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6,11H2 |
InChI-Schlüssel |
FQUPJAVDXIORJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(C2=CC=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


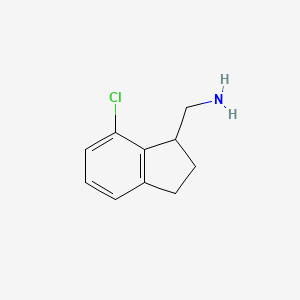
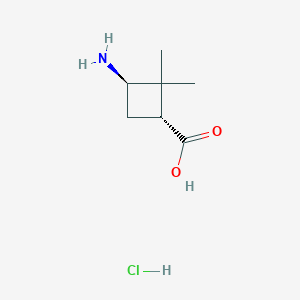


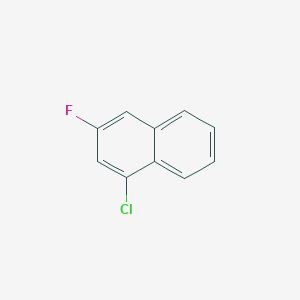
![5,6-Dihydrobenzo[h]quinazoline](/img/structure/B11911934.png)


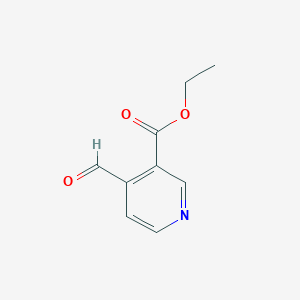

![4-Methylpyrido[1,2-a]benzimidazole](/img/structure/B11911971.png)

